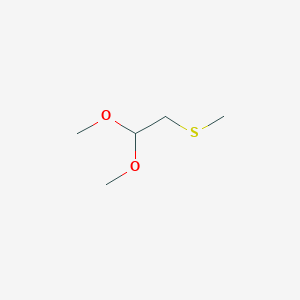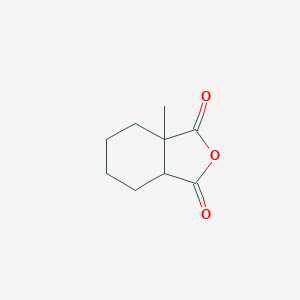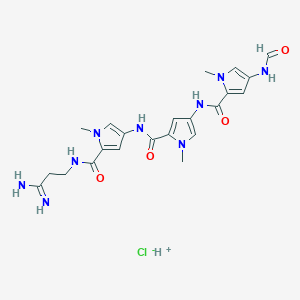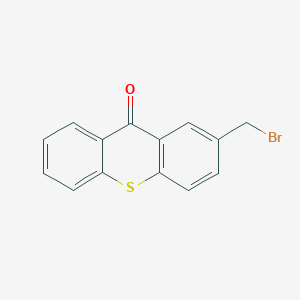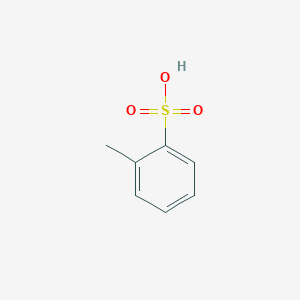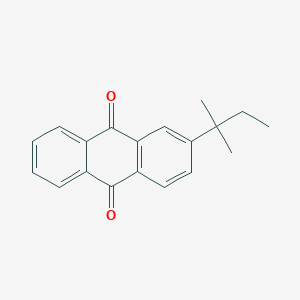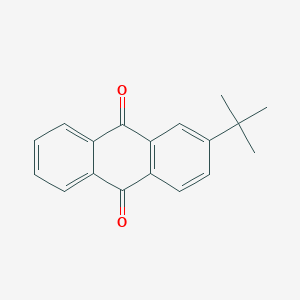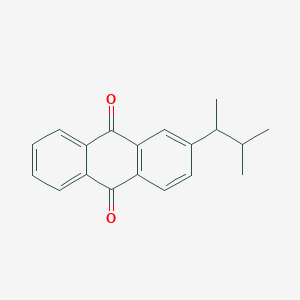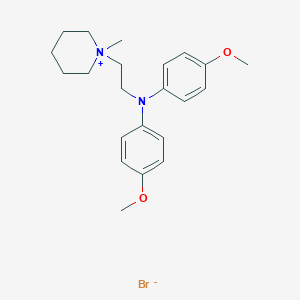
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as BISME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide exerts its effects through the inhibition of nicotinic acetylcholine receptors and acetylcholinesterase. Nicotinic acetylcholine receptors are involved in muscle contraction, while acetylcholinesterase breaks down acetylcholine. By inhibiting these targets, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can lead to muscle relaxation, improved cognitive function, and induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce muscle relaxation and sedation. It has also been shown to improve cognitive function, as evidenced by increased acetylcholine levels in the brain. In cancer cells, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce apoptosis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a multi-step process, ensuring consistency in experiments. Its mechanism of action is well-understood, making it a useful tool for studying the effects of nicotinic acetylcholine receptors and acetylcholinesterase. However, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied further for its potential as a cognitive enhancer. In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as a muscle relaxant and anesthetic. In cancer research, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide in these applications.
Méthodes De Synthèse
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can be synthesized using a multi-step process that involves the reaction of p-anisidine with formaldehyde, followed by the reaction with N,N-dimethylethylenediamine and methyl iodide. The final product is obtained through the reaction of the intermediate with p-methoxybenzyl chloride and hydrobromic acid. This synthesis method yields a high purity product that can be used for scientific research.
Applications De Recherche Scientifique
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.
In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential as a muscle relaxant and anesthetic. Its mechanism of action involves the inhibition of nicotinic acetylcholine receptors, which are involved in muscle contraction. 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
102207-19-2 |
|---|---|
Nom du produit |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
Formule moléculaire |
C22H31BrN2O2 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
4-methoxy-N-(4-methoxyphenyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RUAWUYOLHOAWLR-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
SMILES canonique |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
Synonymes |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




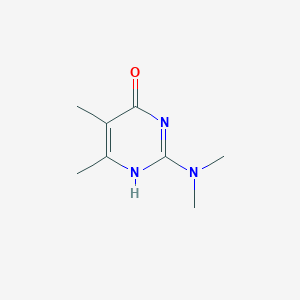
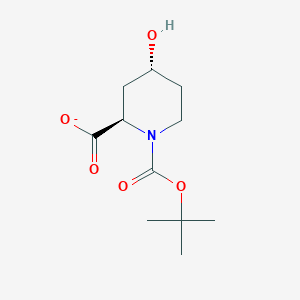
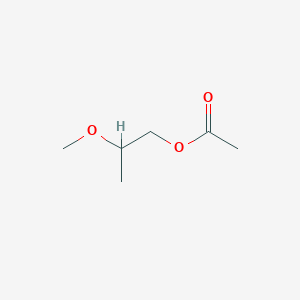
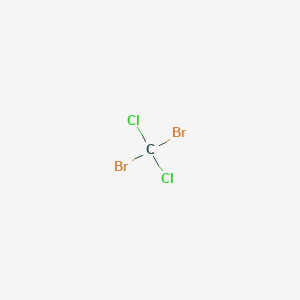
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
